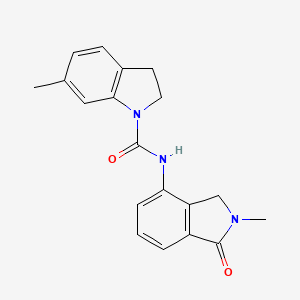![molecular formula C16H20N4O2 B7429839 N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine](/img/structure/B7429839.png)
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine, also known as CXCR4 antagonist AMD3100, is a synthetic small molecule that has been widely used in scientific research. This compound is a potent and selective inhibitor of CXCR4, a chemokine receptor that plays a crucial role in various physiological and pathological processes.
作用機序
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine acts as a competitive antagonist of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine, by binding to the receptor and preventing the binding of CXCL12. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. The inhibition of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine signaling by N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been shown to induce apoptosis and inhibit cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In addition, N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been shown to enhance the efficacy of chemotherapy and radiation therapy, by sensitizing cancer cells to these treatments. In other diseases, such as HIV and cardiovascular diseases, this compound has been shown to inhibit viral replication and reduce inflammation, respectively.
実験室実験の利点と制限
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has several advantages for lab experiments. Firstly, this compound is a potent and selective N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonist, which allows for specific targeting of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine signaling pathways. Secondly, the synthesis method for this compound has been optimized to achieve high yields and purity of the final product. However, there are also limitations for lab experiments using N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine. Firstly, this compound is relatively expensive and may not be readily available in some labs. Secondly, the effects of this compound on different cell types and experimental conditions may vary, which requires careful optimization of experimental protocols.
将来の方向性
There are several future directions for research on N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine. Firstly, further studies are needed to investigate the role of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine in various diseases, and the potential therapeutic applications of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonists such as N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine. Secondly, the development of more potent and selective N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonists may improve the efficacy and specificity of targeting N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine signaling pathways. Thirdly, the combination of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonists with other therapies, such as chemotherapy and immunotherapy, may enhance the therapeutic effects and overcome drug resistance. Finally, the use of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine in preclinical and clinical studies may lead to the development of novel therapeutic strategies for various diseases.
合成法
The synthesis of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine involves several steps. The first step is the reaction of 3-(chloromethyl)cyclopentene with 2-methyl-8-nitroquinoline in the presence of a base to obtain 3-(aminomethyl)cyclopent-1-ene. The second step is the hydrogenation of 3-(aminomethyl)cyclopent-1-ene over a palladium catalyst to yield N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been widely used in scientific research as a N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonist. N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine is a G protein-coupled receptor that binds to the chemokine CXCL12, and plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, angiogenesis, and cancer metastasis. N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine antagonists have been shown to inhibit cancer cell migration and invasion, and enhance the efficacy of chemotherapy and radiation therapy. N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine has been used in various studies to investigate the role of N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine in cancer progression and metastasis, as well as in other diseases such as HIV and cardiovascular diseases.
特性
IUPAC Name |
N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-10-7-14(19-12-6-5-11(8-12)9-17)13-3-2-4-15(20(21)22)16(13)18-10/h2-4,7,11-12H,5-6,8-9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBKYJJSBFDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)[N+](=O)[O-])NC3CCC(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-N-methyl-2-N-(2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B7429768.png)
![N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B7429772.png)
![1-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-3-[3-(dimethylamino)pyridin-2-yl]urea](/img/structure/B7429773.png)
![4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B7429775.png)
![N-[4-(1-aminoethyl)phenyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7429789.png)
![1-phenyl-6-[[(3R)-piperidin-3-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429794.png)
![Ethyl 2-[(5-cyclopropyl-2-fluorophenyl)methylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429813.png)
![Ethyl 2-[2-(2,4-difluorophenyl)ethylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429822.png)
![1-N-methyl-1-N-(3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclobutane-1,3-diamine](/img/structure/B7429831.png)

![2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)
![(2S,3S)-3-amino-1-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]-4-phenylbutan-2-ol](/img/structure/B7429859.png)
